Oxymetazoline hydrochloride

nasal decongestion acoustic rhinometry duration of action

Oxymetazoline hydrochloride is a direct-acting imidazoline-derived α-adrenoceptor agonist with a characteristic dual α1-/α2-AR profile and additional nanomolar affinity for 5-HT1 receptor subtypes. It is widely used as a topical nasal decongestant, ophthalmic vasoconstrictor, and more recently as a dermatological agent for persistent facial erythema of rosacea.

Molecular Formula C16H24N2O.HCl
Molecular Weight 296.84
Cat. No. B1532982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxymetazoline hydrochloride
Synonyms3-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-6-(1,1-dimethylethyl)-2,4-dimethyl-phenol hydrochloride
Molecular FormulaC16H24N2O.HCl
Molecular Weight296.84
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxymetazoline Hydrochloride – Core Pharmacological Profile for Scientific Procurement


Oxymetazoline hydrochloride is a direct-acting imidazoline-derived α-adrenoceptor agonist with a characteristic dual α1-/α2-AR profile and additional nanomolar affinity for 5-HT1 receptor subtypes. It is widely used as a topical nasal decongestant, ophthalmic vasoconstrictor, and more recently as a dermatological agent for persistent facial erythema of rosacea [1]. Distinct from other imidazoline decongestants, oxymetazoline demonstrates a unique receptor-subtype selectivity fingerprint—high affinity at α1A- and α2A-adrenoceptors with markedly lower affinity at α2B—that has direct implications for concentration selection in both clinical formulations and in vitro experimental design [2].

Adrenoceptor Subtype
Selective α1A/α2A agonist profile with lower α2B affinity; supports subtype discrimination studies and imidazoline SAR research.
Serotonin Receptor
Reported nanomolar affinity at 5-HT1A, 5-HT1B, and 5-HT1D subtypes; relevant for multi-target receptor screening workflows.
Vasoconstriction Model
Direct-acting α-agonist suitable for in vitro vasoconstriction assays and ex vivo tissue contraction models.

Why Oxymetazoline Hydrochloride Cannot Be Casually Substituted by Xylometazoline or Naphazoline


Despite belonging to the same imidazoline class, oxymetazoline, xylometazoline, and naphazoline exhibit materially different receptor-subtype selectivity profiles, functional agonist/partial-agonist behaviors, and clinically validated durations of action that preclude simple interchange. The α1A:α2B affinity ratio of oxymetazoline is inverse to that of xylometazoline [1], and only oxymetazoline demonstrates the α2A-subnanomolar affinity that underpins its use as a pharmacological probe for α2-adrenoceptor subtyping [2]. In acoustic rhinometry head-to-head studies, oxymetazoline was the only imidazoline to maintain decongestive effect at 8 hours post-dose, while naphazoline, tetryzoline, and tramazoline lost all effect by 4 hours [3]. These biochemical and pharmacodynamic distinctions mean that procurement choices predicated solely on 'imidazoline decongestant' class membership risk experimental or clinical failure.

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α1A/α2B selectivity inversion: oxymetazoline is α1A-preferring and α2B-sparing, while xylometazoline shows the reverse pattern. Substituting may invert intended subtype activation and confound experimental outcomes.
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Duration mismatch: reported acoustic rhinometry shows only oxymetazoline maintains vasoconstriction endpoint beyond 6 hours; xylometazoline, naphazoline, and other imidazolines lose effect earlier, complicating protocol timing and rebound interpretation.
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α2A probe uniqueness: oxymetazoline provides high α2A/α2B selectivity suitable for α2A-mediated response discrimination; xylometazoline lacks this selectivity, making it an unsuitable substitute in α2-subtype classification assays.

Oxymetazoline Hydrochloride – Quantitative Comparative Evidence for Differentiated Selection


Duration of Decongestive Action at 8 Hours – Oxymetazoline vs. All Tested Imidazolines

In a single-blind acoustic rhinometry study (n=108 healthy volunteers), oxymetazoline 0.05% and 0.01% were the only imidazoline preparations among six tested to maintain a relevant decongestive effect at 8 hours post-dose. Xylometazoline 0.1% and 0.025%, tramazoline 0.1264%, naphazoline 0.02%, tetryzoline 0.1%, and indanazoline 0.118% all lost appreciable effect after 4–6 hours. A rebound hyperaemia effect was observed at 8 hours for all short-acting products (indanazoline, naphazoline, tetryzoline, tramazoline) but not for oxymetazoline [1]. This translates to a practical dosing interval advantage: oxymetazoline requires only twice-daily administration vs. 3–4 times daily for the shorter-acting alternatives [2].

Decongestion Duration
Head-to-head
Oxymetazoline 0.05% and 0.01% maintained relevant decongestive effect at 8 h post-dose. Xylometazoline, tramazoline, naphazoline, tetryzoline, and indanazoline lost effect by 4–6 h; rebound hyperaemia observed with short-acting comparators but not with oxymetazoline.
Supports sustained vasoconstriction endpoint context; may reduce rebound-related confounds in prolonged protocols.
Acoustic rhinometry, n=108 healthy volunteers, single-blind, 8-h measurement.
nasal decongestion acoustic rhinometry duration of action rhinitis pharmacotherapy

Alpha-1A/Alpha-2B Receptor Selectivity Inversion – Oxymetazoline vs. Xylometazoline

Haenisch et al. (2010) performed a direct head-to-head radioligand competition and functional Ca2+ mobilization study in HEK293 cells expressing all six human α-adrenoceptor subtypes. Oxymetazoline exhibited significantly higher affinity at α1A-adrenoceptors than xylometazoline, but lower affinity at α2B-adrenoceptors—an inverted selectivity pattern between the two most commonly used imidazoline nasal decongestants [1]. In functional assays, oxymetazoline was a more potent full agonist at α2B-adrenoceptors than xylometazoline, while acting only as a partial agonist at α1A-adrenoceptors with low potency despite high affinity [1]. This mechanistic finding directly explains why oxymetazoline is formulated at half the concentration (0.05%) of xylometazoline (0.1%) for equivalent clinical decongestion, as the α2B receptor is among those most highly expressed in human nasal mucosa [1]. Separately, independent binding data show oxymetazoline Kd at α1A = 6 nM vs. xylometazoline Ki at α1A = 80 nM, consistent with the Haenisch head-to-head finding .

Selectivity Inversion
Head-to-head
Oxymetazoline: higher affinity at α1A, lower affinity at α2B; full agonist at α2B, partial agonist at α1A. Xylometazoline: inverse pattern. Independent Ki: oxymetazoline α1A ~6 nM vs. xylometazoline α1A ~80 nM.
Substituting xylometazoline may reverse intended subtype activation; supports α1A/α2B discrimination studies.
Radioligand binding and Ca2+ mobilization in HEK293 cells.
adrenoceptor pharmacology receptor subtype selectivity imidazoline SAR in vitro binding assay

Alpha-2A Subtype Selectivity – Oxymetazoline as a Pharmacological Probe

Bylund et al. (1992) determined oxymetazoline's Ki values at cloned human α2-adrenoceptor subtypes expressed in COS-7 cells: α2A = 3.3 nM, α2B = 754 nM, α2C = 33 nM, yielding a 228-fold selectivity for α2A over α2B and approximately 10-fold selectivity for α2A over α2C [1]. This contrasts with xylometazoline, which according to independent binding data has roughly equal affinities across α2 subtypes (α2A Ki ≈ 980 nM, α2B Ki ≈ 1.7 μM, α2C Ki ≈ 220 nM) and is approximately 80-fold less potent at α2A than oxymetazoline (3.3 nM vs 980 nM) . In radioligand studies using [3H]rauwolscine, oxymetazoline has been further demonstrated to be 80-fold more potent at α2A than α2B receptors in human and rat tissue preparations, validating its utility as an α2A-preferring pharmacological tool [2].

α2A Selectivity
Cross-study
Ki α2A = 3.3 nM, α2B = 754 nM, α2C = 33 nM. 228-fold α2A/α2B selectivity. Xylometazoline α2A Ki ≈ 980 nM, ~300-fold lower affinity.
Enables α2A-preferring probe for receptor subtype classification; comparator lacks comparable selectivity.
Cloned human receptors expressed in COS-7 cells; radioligand competition binding.
alpha-2 adrenoceptor subtypes radioligand binding receptor pharmacology subtype discrimination

Antimicrobial Activity vs. Standard Dental Hemostatic Agent – Oxymetazoline Nasal Solution vs. Ferric Sulfate

Jones et al. (2025) compared an OTC oxymetazoline 0.05% nasal solution (NS-OXY) against 20% ferric sulfate (ViscoStat, FS), the standard-of-care dental pulpal hemostatic agent, in an ex vivo cavity model. NS-OXY-treated samples had significantly lower residual bacterial or blood biomass than FS (p = 0.003). Disk diffusion assays showed NS-OXY had significantly higher antimicrobial activity against S. mutans than FS (p = 0.0002), with zones of inhibition >10 mm for both [1]. Independently, oxymetazoline demonstrated direct antimicrobial activity against S. aureus (MIC = 0.005 mg/ml) and E. coli (MIC = 0.025 mg/ml) in a broad surveillance study of non-antibiotic pharmaceuticals [2]. This dual vasoconstrictive–antimicrobial property is not reported for xylometazoline at comparable potency, positioning oxymetazoline uniquely for applications requiring simultaneous hemostasis and microbial control [1].

Antimicrobial Activity
Head-to-head
NS-OXY vs. ferric sulfate 20%: significantly lower residual biomass (p=0.003) and higher S. mutans inhibition (p=0.0002). Oxymetazoline MIC: S. aureus 0.005 mg/ml, E. coli 0.025 mg/ml.
Supports dual vasoconstriction–antimicrobial screening context; not demonstrated for xylometazoline.
Ex vivo dental cavity model, disk diffusion, ATCC strains.
antimicrobial biomaterials dental pulp hemostasis Streptococcus mutans non-antibiotic antimicrobial

Half-Concentration Clinical Formulation vs. Xylometazoline – Mechanistic Basis and Procurement Efficiency

Oxymetazoline is universally formulated at 0.05% for adult nasal decongestion, whereas xylometazoline requires 0.1%—double the concentration—for equivalent therapeutic effect. The mechanistic basis for this concentration differential was elucidated by Haenisch et al., who demonstrated that oxymetazoline's higher functional potency at α2B-adrenoceptors (the subtype abundantly expressed in human nasal mucosa at the mRNA level) likely accounts for its greater clinical potency on a per-milligram basis [1]. The European Journal of Clinical Pharmacology study confirmed that oxymetazoline 0.05% and xylometazoline 0.1% produce comparable peak decongestive effects (~20% nasal volume increase at ~40 minutes), and that even oxymetazoline 0.01% (the infant concentration) produced efficacy not statistically different from adult-strength xylometazoline 0.1% [2].

Concentration Efficiency
Class-level inference
Equivalent decongestion achieved at 0.05% oxymetazoline vs. 0.1% xylometazoline. Infant 0.01% oxymetazoline efficacy comparable to adult 0.1% xylometazoline; ~50% less active ingredient per dose.
Reported concentration differential may support procurement and formulation evaluation workflows.
Based on clinical OTC concentrations and head-to-head acoustic rhinometry.
formulation concentration optimization nasal decongestant potency α2B-adrenoceptor efficacy cost-effective procurement

Oxymetazoline Hydrochloride – Evidence-Backed Application Scenarios for Procurement Decision-Making


Sustained-Release or Once-Daily Nasal Decongestant Formulation Development

Oxymetazoline hydrochloride is the only imidazoline decongestant with clinical evidence of 8-hour duration of action by objective acoustic rhinometry [1]. Formulators developing sustained-release nasal sprays, gels, or mucosal inserts requiring a ≥8-hour decongestion window should select oxymetazoline over xylometazoline (effect lost by 6–8 h) or naphazoline (effect lost by 4 h). The established 0.05% adult concentration, combined with the ability to use 0.01% for pediatric formulations without loss of efficacy, provides formulation flexibility across patient populations [1].

Alpha-2 Adrenoceptor Subtype Pharmacological Profiling and Screening

With a Ki of 3.3 nM at α2A and 228-fold selectivity over α2B, oxymetazoline hydrochloride is the reference α2A-preferring agonist for in vitro receptor pharmacology studies [2]. Laboratories performing α2-subtype discrimination assays, radioligand competition binding, or functional cAMP/ERK1/2 signaling studies should procure oxymetazoline rather than xylometazoline, which lacks comparable subtype selectivity (α2A Ki ~980 nM) . The compound's additional nanomolar affinity at 5-HT1A, 5-HT1B, and 5-HT1D receptors also makes it a multi-target screening tool [3].

Dental Pulpal Hemostatic and Antimicrobial Biomaterial Research

Oxymetazoline 0.05% nasal solution has demonstrated statistically superior bacteria–blood biomass removal and antimicrobial activity against S. mutans compared to the standard dental hemostatic agent ferric sulfate 20% (p=0.003 and p=0.0002, respectively) [4]. Dental materials scientists developing next-generation pulpal hemostatic medicaments with intrinsic antimicrobial properties should evaluate oxymetazoline hydrochloride as the active pharmaceutical ingredient. The compound's vasoconstrictive mechanism via α-adrenoceptor agonism provides the hemostatic function, while its direct antimicrobial activity (MIC 0.005 mg/ml against S. aureus) addresses infection control [5].

Cost-Optimized Large-Volume Procurement for Generic Nasal Spray Manufacturing

Oxymetazoline hydrochloride's 2-fold clinical potency advantage over xylometazoline (0.05% vs. 0.1% standard concentration for equivalent decongestion) means that each kilogram of oxymetazoline hydrochloride active pharmaceutical ingredient yields approximately twice as many finished dose units as an equivalent mass of xylometazoline hydrochloride [6][1]. Procurement managers evaluating total cost of ownership for generic OTC nasal decongestant production should apply this 2:1 potency ratio when comparing quoted prices per gram of active ingredient, as the per-dose cost may be substantially lower for oxymetazoline despite potentially higher per-kilogram pricing.

Application
Selection Property
Validation Focus
α2-adrenoceptor subtype profiling
High α2A/α2B selectivity and reported affinity at 5-HT1 subtypes
Binding affinity (Ki) and functional cAMP/ERK pathway assays
Sustained vasoconstriction research models
Extended duration of vasoconstriction endpoint in reported rhinometry
Acoustic rhinometry or ex vivo tissue contraction model validation
Dental hemostasis and antimicrobial biomaterial research
Dual vasoconstrictive and antimicrobial activity profile
Antimicrobial susceptibility testing and hemostasis model evaluation
Large-volume procurement for formulation research
Lower active ingredient mass requirement per dose unit
Cost-per-dose analysis and formulation stability studies
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